molecular formula C8H4F3NOS B3269721 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one CAS No. 51550-10-8

5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B3269721
CAS No.: 51550-10-8
M. Wt: 219.19 g/mol
InChI Key: GQCXVFULKHJLAY-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” is a compound bearing a benzothiazole moiety . It is a part of a novel class of potent anti-tyrosinase compounds with antioxidant activity . The compound has been synthesized and evaluated for mushroom tyrosinase inhibitory activity .


Synthesis Analysis

The synthesis of compounds bearing a benzothiazole moiety, such as “this compound”, has been achieved through various methods. One such method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole ring, which is analogous to other compounds with a 5-membered ring fused to benzene, such as indoles, benzimidazoles, benzofurans, and benzothiophenes .


Chemical Reactions Analysis

The compound “this compound” has been evaluated for its tyrosinase inhibitory activity. The compound exhibited the highest tyrosinase activity inhibition, with an IC50 value of 0.2 ± 0.01 μM, a potency 55-fold greater than kojic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and other related properties .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of various derivatives through reactions such as 1,3-dipolar cycloaddition, showing promising antimicrobial activities against a range of bacteria and fungi. These derivatives have been characterized by techniques like IR, NMR, MS, and elemental analyses (Rezki, 2016).
  • It has also been involved in the synthesis of novel thiazole compounds containing ether structures, which displayed significant fungicidal activities (Qiu Li-ga, 2015).

Drug Discovery and Antitumor Activity

  • 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one derivatives are valuable as building blocks in drug discovery. Their ability to be substituted at various positions makes them versatile for developing new drugs (Durcik et al., 2020).
  • Some derivatives have shown antitumor activities, suggesting their potential in cancer treatment research (叶姣 et al., 2015).

Photophysical and Electrochemical Properties

  • Thiazole-containing aromatic heterocyclic fluorescent compounds with this molecule have been studied for their adjustable electronic properties, high luminescence quantum yields, and excellent thermal stability, indicating their utility in photophysical applications (T. Tao et al., 2013).

Chemical Reactions and Properties

  • The molecule has been involved in unique chemical reactions, like the formation of a thiazole dianion, which reacts with various electrophiles. Such reactions broaden the understanding of aromatic and heteroaromatic system behaviors (M. S. South & Karey Alan Van Sant, 1991).
  • It also plays a role in the labilization of a 4-(trifluoromethyl)thiazole, contributing to the development of synthetic methods in organic chemistry (S. SouthMichael, 1991).

Other Applications

  • It has been used in the divergent synthesis of 1,2-Benzo[ e]thiazine and Benzo[ d]thiazole analogues, showcasing new properties of the Adachi reagent. Such studies aid in expanding the understanding and application of organofluorine chemistry (Anne‐Laure Barthelemy et al., 2019).
  • The compound is also a key player in the synthesis of oxazoles and thiazoles, providing efficient and convenient methods for creating such structures, crucial in medicinal and synthetic chemistry (R. Masuda et al., 1994).

Properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCXVFULKHJLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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